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Introduction

Biotin-PEG8-Alkyne is a versatile chemical tool that has gained significant traction in the field
of super-resolution microscopy. This reagent combines the high-affinity binding of biotin to
streptavidin with the bioorthogonal reactivity of an alkyne group, all connected by a flexible
polyethylene glycol (PEG) linker. This unique structure enables a two-step labeling strategy that
offers high specificity and labeling density, crucial for advanced imaging techniques such as
Stochastic Optical Reconstruction Microscopy (STORM) and DNA-based Point Accumulation
for Imaging in Nanoscale Topography (DNA-PAINT). These methods bypass the diffraction limit
of light, allowing for the visualization of cellular structures with unprecedented detail.

The core of this approach lies in "click chemistry," specifically the copper(l)-catalyzed azide-
alkyne cycloaddition (CUAAC), where the alkyne group of Biotin-PEG8-Alkyne reacts with an
azide-modified target molecule to form a stable triazole linkage.[1][2] The PEGS linker
enhances the solubility and bioavailability of the molecule while providing a flexible spacer that
minimizes steric hindrance.[3] This application note provides an overview of the applications of
Biotin-PEG8-Alkyne in super-resolution microscopy, along with detailed protocols for its use in
STORM and DNA-PAINT.

Principle of the Technology
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The use of Biotin-PEG8-Alkyne in super-resolution microscopy follows a pre-targeting or two-
step labeling strategy. First, a biomolecule of interest within a cell is metabolically, genetically,
or immunochemically labeled with an azide group. This is achieved by introducing azide-
containing precursors (e.g., unnatural amino acids or sugars) that are incorporated into newly
synthesized proteins or glycans.[4] Subsequently, the cells are treated with Biotin-PEG8-
Alkyne. The alkyne group on this reagent then "clicks" with the azide-modified biomolecule.[2]
The biotin tag serves as a high-affinity handle for the subsequent binding of a streptavidin-
fluorophore conjugate for STORM or a streptavidin-oligonucleotide conjugate for DNA-PAINT.
This modular approach allows for flexible and robust labeling of subcellular structures for
nanoscale imaging.

Key Advantages of Biotin-PEG8-Alkyne in Super-
Resolution Microscopy

» High Labeling Density: Click chemistry enables the efficient and covalent labeling of target
molecules, leading to a high density of fluorophores, which is a critical requirement for high-
quality super-resolution imaging.

o Specificity and Bioorthogonality: The azide-alkyne reaction is highly specific and does not
interfere with native biological processes, minimizing off-target labeling and background
signal.

» Versatility: The biotin-streptavidin interaction allows for the use of a wide range of
streptavidin-conjugated probes, including various organic fluorophores for STORM and DNA
docking strands for DNA-PAINT.

e Improved Solubility and Reduced Steric Hindrance: The hydrophilic PEG8 linker improves
the water solubility of the reagent and provides a flexible spacer, which can minimize steric
hindrance during the binding of streptavidin conjugates.

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b12370134?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5016519/
https://www.benchchem.com/product/b12370134?utm_src=pdf-body
https://www.benchchem.com/product/b12370134?utm_src=pdf-body
https://fnkprddata.blob.core.windows.net/domestic/download/pdf/BRP_Azide_Alkyne_labeling.pdf
https://www.benchchem.com/product/b12370134?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

. Achieved Super-
Labeling . ) .
Parameter Resolution/Effi Resolution Reference
Method . .
ciency Technique
Click Chemistry
with L-
) azidohomoalanin ~ ~20-30 nm
Resolution _ dSTORM
e (L-AHA) and lateral resolution
Alexa Fluor 647
alkyne
Sufficient for
Metabolic )
) ) resolving
) ) labeling with o
Labeling Density ) individual dSTORM
azido sugars and
membrane
click chemistry )
proteins
] Up to 57-fold
) ) Fluorogenic
Signal-to-Noise fluorescence
_ DNA-PAINT _ DNA-PAINT
Ratio increase upon
probes o
binding
~10-fold faster
) Protein-assisted than
Imaging Speed ] DNA-PAINT
DNA-PAINT conventional
DNA-PAINT
) ) ) Higher extent
Labeling Click Chemistry o
o o and efficiency of N
Efficiency vs. Carbodiimide ) ) ) Not specified
_ _ labeling with click
Comparison Coupling

chemistry

Experimental Protocols

Protocol 1: Labeling of Cellular Proteins with Biotin-
PEG8-Alkyne for dASTORM Imaging

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-

containing amino acid followed by click chemistry with Biotin-PEG8-Alkyne and subsequent
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dSTORM imaging.

Materials:

o Cells of interest cultured on glass-bottom dishes

» Methionine-free cell culture medium

e L-Azidohomoalanine (AHA)

» Biotin-PEG8-Alkyne

o Copper(ll) sulfate (CuSO4)

o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

e Sodium ascorbate

o Streptavidin-Alexa Fluor 647 (or other STORM-compatible fluorophore)
o Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., 4% paraformaldehyde in PBS)

o Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
e Blocking buffer (e.g., 3% BSA in PBS)

o dSTORM imaging buffer

Procedure:

e Metabolic Labeling:

1. Replace the regular culture medium with methionine-free medium and incubate the cells
for 1 hour to deplete endogenous methionine.

2. Add L-azidohomoalanine (AHA) to the methionine-free medium at a final concentration of
50 pM.
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3. Incubate the cells for 4-8 hours to allow for the incorporation of AHA into newly
synthesized proteins.

Cell Fixation and Permeabilization:

1. Wash the cells three times with pre-warmed PBS.

2. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

3. Wash the cells three times with PBS.

4. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
5. Wash the cells three times with PBS.

Click Chemistry Reaction:

1. Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:

10 pL of 10 mM Biotin-PEG8-Alkyne in DMSO

20 pL of 50 mM CuSO4 in water

20 pL of 50 mM THPTA in water

50 pL of 100 mM sodium ascorbate in water (freshly prepared)

900 pL of PBS

2. Add the click reaction cocktail to the cells and incubate for 30 minutes at room
temperature, protected from light.

3. Wash the cells three times with PBS.
Streptavidin Labeling:

1. Block the cells with 3% BSA in PBS for 30 minutes at room temperature.
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2. Incubate the cells with streptavidin-Alexa Fluor 647 (or another suitable fluorophore)
diluted in blocking buffer (typically 1-2 pg/mL) for 1 hour at room temperature.

3. Wash the cells three times with PBS.

e dSTORM Imaging:
1. Replace the PBS with dSTORM imaging buffer.

2. Proceed with dSTORM imaging on a super-resolution microscope.

Protocol 2: Labeling of Cellular Structures for DNA-
PAINT Imaging using Biotin-PEG8-Alkyne

This protocol outlines the labeling of azide-modified cellular targets with Biotin-PEG8-Alkyne
for subsequent DNA-PAINT imaging.

Materials:

Cells with azide-labeled target structures (prepared as in Protocol 1, steps 1 & 2)

« Biotin-PEG8-Alkyne

o Click chemistry reagents (as in Protocol 1)

o Streptavidin

 Biotinylated DNA docking strand

e Fluorescently labeled DNA imager strand

e PBS

» Blocking buffer (e.g., 3% BSAin PBS)

DNA-PAINT imaging buffer

Procedure:
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e Click Chemistry Reaction:

1. Perform the click chemistry reaction with Biotin-PEG8-Alkyne as described in Protocol 1,
step 3.

o Formation of Streptavidin-Docking Strand Complex:

1. Incubate streptavidin with a 4-fold molar excess of the biotinylated DNA docking strand in
PBS for 30 minutes at room temperature to form a complex.

o Labeling with Streptavidin-Docking Strand Complex:
1. Block the cells with 3% BSA in PBS for 30 minutes at room temperature.

2. Incubate the cells with the pre-formed streptavidin-docking strand complex (diluted in
blocking buffer) for 1 hour at room temperature.

3. Wash the cells extensively with PBS to remove unbound complexes.
o DNA-PAINT Imaging:

1. Prepare the DNA-PAINT imaging buffer containing the fluorescently labeled DNA imager
strand at an appropriate concentration (typically 0.1-10 nM).

2. Replace the PBS with the DNA-PAINT imaging buffer.

3. Proceed with imaging on a super-resolution microscope capable of DNA-PAINT.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Biotin-PEG8-Alkyne
in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12370134#biotin-peg8-alkyne-applications-in-super-
resolution-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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